Methyl 2-methylpentanoate is a volatile organic compound (VOC) belonging to the ester class of organic compounds. [] It is often found as a constituent of various fruit aromas, contributing to their characteristic scent profiles. [, ] In scientific research, methyl 2-methylpentanoate is primarily studied for its potential antifungal activity and its role in plant-microbe interactions. [, ]
Related Compounds
Methyl 2-methylpentanoate
Compound Description: This is the main compound of interest. In a study analyzing the volatile organic compounds (VOCs) produced by Streptomyces isolates from disease-suppressive soil, methyl 2-methylpentanoate was identified as a potential antifungal agent against the plant pathogen Rhizoctonia solani. []
1,3,5-Trichloro-2-methoxybenzene
Relevance: This compound was identified alongside methyl 2-methylpentanoate as a potential antifungal VOC produced by Streptomyces isolates. [] While not structurally related, its identification in the same study and similar antifungal activity make it a relevant compound for comparison.
Dimethyl disulfide
Relevance: This sulfur-containing compound was identified as a VOC produced by Microbacterium sp. EC8, another bacterial isolate from the disease-suppressive soil. [] Although structurally distinct from methyl 2-methylpentanoate, its presence as a bioactive VOC from a similar source suggests potential relevance in understanding VOC-mediated interactions.
Trimethyl trisulfide
Relevance: Similar to dimethyl disulfide, trimethyl trisulfide was also identified as a VOC produced by Microbacterium sp. EC8. [] Its co-occurrence with dimethyl disulfide and identification as a sulfur-containing VOC strengthens its relevance to methyl 2-methylpentanoate in the context of microbial VOC production and potential biological activities.
Relevance: This ketone, also known as Artemisia ketone, was identified alongside dimethyl disulfide and trimethyl trisulfide as a VOC produced by Microbacterium sp. EC8. [] While structurally distinct from methyl 2-methylpentanoate, its identification within the same VOC profile highlights the diverse range of volatile compounds produced by this bacterium.
Ethyl 2-methylbutanoate
Relevance: This ester, along with other related esters, was found to be present in increased concentrations in beers brewed with aged hops compared to beers brewed with cold-stored hops. [] The increased presence of these esters, including ethyl 2-methylbutanoate, contributes to the distinct citrus/estery character of beers brewed with aged hops. Although structurally similar to methyl 2-methylpentanoate, its relevance stems from its presence in a different context - the flavor profile of beer - and its potential origin from the degradation of hop components.
Methyl 3-methylpentanoate
Relevance: This compound was identified as a character-impact odorant contributing to the typical aroma of snake fruit. [] While structurally similar to methyl 2-methylpentanoate, its relevance is highlighted by its role as a key aroma compound in a different fruit and its potential contribution to the overall sensory experience.
Ethyl 4-methylpentanoate
Relevance: Like ethyl 2-methylbutanoate, this ester was also found in increased concentrations in beers hopped with aged hops. [] Its increased presence alongside other esters contributes to the characteristic flavor profile of such beers. Though similar in structure to methyl 2-methylpentanoate, its relevance is derived from its role in a different context (beer flavor) and its potential connection to hop degradation processes.
4-Methylpentanoate
Relevance: This ester was found to be a desirable volatile compound in Thai green chili paste, significantly retained in pressurized products. [] This ester, although structurally related to methyl 2-methylpentanoate, is relevant due to its presence in a completely different food matrix and its potential impact on the sensory characteristics of the final product.
Relevance: These three compounds were identified as significant components in the volatile profile of rambai fruit. [] While structurally similar to methyl 2-methylpentanoate, their presence as major volatile constituents in a different fruit species emphasizes the diversity of these compounds in various natural sources.
Overview
Methyl 2-methylpentanoate is a fatty acid ester with the molecular formula C7H14O2. It is recognized for its occurrence in nature and its applications in various fields, particularly in the fragrance and flavor industries. The compound has been identified in microorganisms such as Streptomyces, indicating its biological significance and potential utility in biotechnological applications.
Source and Classification
Methyl 2-methylpentanoate is classified as an ester, specifically a methyl ester derived from 2-methylpentanoic acid. Esters are formed through the reaction of an alcohol with a carboxylic acid, resulting in the release of water. This particular compound is part of a broader class of fatty acid esters that exhibit various organoleptic properties, making them valuable in flavoring and fragrance formulations.
Synthesis Analysis
Methods
The synthesis of methyl 2-methylpentanoate can be achieved through several methods, primarily involving esterification reactions. One common approach is to react 2-methylpentanoic acid with methanol in the presence of an acid catalyst. This reaction can be represented as follows:
Materials: The reaction typically requires 2-methylpentanoic acid, methanol, and a catalytic amount of sulfuric acid or another strong acid.
Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion, often monitored by gas chromatography to determine yield and purity.
Data
Molecular Weight: Approximately 130.19 g/mol
Boiling Point: Estimated around 111 °C
Density: Approximately 0.86 g/cm³ at 20 °C.
Chemical Reactions Analysis
Methyl 2-methylpentanoate can participate in various chemical reactions typical of esters:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to its parent acid and alcohol.
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